molecular formula C5H8ClFO B13698199 5-Fluoropentanoyl Chloride

5-Fluoropentanoyl Chloride

Cat. No.: B13698199
M. Wt: 138.57 g/mol
InChI Key: AQDIGVNGFOXURO-UHFFFAOYSA-N
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Description

5-Fluoropentanoyl Chloride is an organic compound with the molecular formula C5H8ClFO. It is a derivative of pentanoyl chloride, where a fluorine atom is substituted at the fifth position of the carbon chain. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentanoyl Chloride can be synthesized through several methods. One common method involves the reaction of pentanoyl chloride with a fluorinating agent. For example, the reaction of pentanoyl chloride with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride (AlCl3), to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentanoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    5-Fluoropentanoic Acid: Formed from hydrolysis.

    5-Fluoropentanol: Formed from reduction.

Scientific Research Applications

5-Fluoropentanoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoropentanoyl Chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to introduce the 5-fluoropentanoyl moiety into different compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific reactions, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C5H8ClFO

Molecular Weight

138.57 g/mol

IUPAC Name

5-fluoropentanoyl chloride

InChI

InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2

InChI Key

AQDIGVNGFOXURO-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CC(=O)Cl

Origin of Product

United States

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